Enantiomeric Purity and Optical Rotation
Methyl prolinate hydrochloride (L-enantiomer) exhibits a specific optical rotation of [α]20/D = -31° to -33° (c=1, H2O) [1]. In contrast, the D-enantiomer (CAS 65365-28-8) displays a positive optical rotation of [α]20/D = +32° (c=1, H2O) . This defined stereochemistry is essential for asymmetric synthesis, where the use of the incorrect enantiomer would produce the opposite enantiomer of the target molecule, a critical failure in pharmaceutical intermediate production .
| Evidence Dimension | Optical Rotation (Specific Rotation, [α]20/D) |
|---|---|
| Target Compound Data | -31° to -33° (c=1, H2O) |
| Comparator Or Baseline | D-Proline methyl ester hydrochloride: +32° (c=1, H2O) |
| Quantified Difference | Opposite sign of rotation (approx. -32° vs +32°) |
| Conditions | Polarimetry at 20°C, sodium D-line, concentration c=1 in water |
Why This Matters
Incorrect enantiomer selection leads to opposite stereochemical outcomes, which is a non-negotiable failure criterion in chiral drug synthesis and procurement.
- [1] ChemWhat. Methyl L-prolinate hydrochloride CAS#: 2133-40-6. View Source
